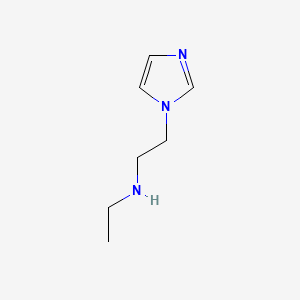

5-Bromo-3-phenylisothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-phenylisothiazole is a chemical compound with the formula C9H6BrNS. It has a molecular weight of 240.12 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Bromo-3-phenylisothiazole involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively . Another synthesis process involves dissolving benzonitrile and acetonitrile in toluene .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-phenylisothiazole has been optimized using both DFT and HF methods. The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

5-Bromo-3-phenylisothiazole has been used in the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins Types A–E . It has also been used in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione .Physical And Chemical Properties Analysis

5-Bromo-3-phenylisothiazole is a crystalline compound with a melting point of 271.4 °C. It is stable up to 290 °C with two-step degradation. The activation energy of the thermal degradation of the compound is 144.7 kJ mol−1 .科学的研究の応用

Organic Synthesis

“5-Bromo-3-phenylisothiazole” is used in organic synthesis. For instance, reactions of 3-bromo-4-phenylisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields .

Biological Activity

Isothiazoles, including “5-Bromo-3-phenylisothiazole”, are useful compounds owing to their wide biological activity . They have been studied for their potential as anticancer agents .

Industrial Applications

Isothiazoles are also known for their industrial applications . They are used as synthetic intermediates in various industrial processes .

Antibacterial Drug

An example of a biologically useful isothiazole is the antibacterial drug sulfasomizole . This suggests that “5-Bromo-3-phenylisothiazole” could potentially be used in the development of new antibacterial drugs.

Insecticidal, Acaricidal, and Fungicidal Activity

Some isothiazoles have shown insecticidal, acaricidal, and fungicidal activity . This indicates that “5-Bromo-3-phenylisothiazole” could be used in the development of new pesticides.

Anti-HIV Activity

Carboxylic acid substituted isothiazoles have shown useful biological activity, such as the anti-HIV activity . This suggests that “5-Bromo-3-phenylisothiazole” could potentially be used in the development of new anti-HIV drugs.

Hypolipidemic Activity

Phenoxy derivative isothiazoles have shown hypolipidemic activity . This indicates that “5-Bromo-3-phenylisothiazole” could be used in the development of new drugs for treating hyperlipidemia.

Anti-inflammatory Activity

Isothiazole carboxamides have shown anti-inflammatory activity . This suggests that “5-Bromo-3-phenylisothiazole” could potentially be used in the development of new anti-inflammatory drugs.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-3-phenylisothiazole may also interact with various cellular targets.

Mode of Action

It has been observed that when irradiated with uv light, 5-bromo-4-dibromoamino-3-phenylisothiazole is converted into other compounds . This suggests that 5-Bromo-3-phenylisothiazole may undergo similar transformations under certain conditions, potentially leading to interactions with its targets.

Biochemical Pathways

Similar compounds have been found to affect various biological activities . Therefore, it’s plausible that 5-Bromo-3-phenylisothiazole could influence a range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Similar compounds have been investigated for their pharmacokinetic profiles . These studies could provide a basis for understanding the potential ADME properties of 5-Bromo-3-phenylisothiazole and their impact on its bioavailability.

Result of Action

Similar compounds have shown inhibitory activity against various targets . This suggests that 5-Bromo-3-phenylisothiazole could potentially exert similar effects.

特性

IUPAC Name |

5-bromo-3-phenyl-1,2-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXHQKYUNLFSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700215 |

Source

|

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-phenylisothiazole | |

CAS RN |

13363-44-5 |

Source

|

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How was 5-Bromo-3-phenylisothiazole synthesized in the study?

A: The synthesis of 5-Bromo-3-phenylisothiazole (XV) is not explicitly described in the provided abstract []. The abstract only mentions that compound XV was successfully prepared and used as a precursor for the synthesis of other derivatives.

Q2: What chemical modifications were performed on 5-Bromo-3-phenylisothiazole (XV) in the study?

A: The research article states that 5-Bromo-3-phenylisothiazole (XV) was converted into its 5-methylthio derivative (XVI) []. Subsequently, this derivative underwent oxidation to yield the corresponding sulfoxide (XVII) and sulfone (XVIII) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B597303.png)

![7-Chloropyrido[2,3-b]pyrazine](/img/structure/B597306.png)

![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)